3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester

Description

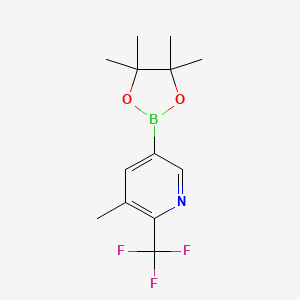

3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester (CAS: 2121511-95-1) is a boronic acid pinacol ester derivative with a pyridine core. Its molecular formula is C₁₃H₁₇BF₃NO₂, and it has a molar mass of 287.09 g/mol . The compound features:

- A methyl group at position 2.

- A trifluoromethyl group at position 2.

- A boronic acid pinacol ester at position 3.

This structural arrangement confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science .

Properties

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-8-6-9(7-18-10(8)13(15,16)17)14-19-11(2,3)12(4,5)20-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRQKERJLKEFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-95-1 | |

| Record name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study published by researchers, this compound was used to couple with various aryl halides. The reactions demonstrated high yields (up to 90%) and good functional group tolerance, showcasing its efficacy as a coupling partner in synthesizing biaryl compounds .

Pharmaceutical Applications

The compound also plays a vital role in drug discovery and development. Its ability to introduce trifluoromethyl groups into organic molecules enhances the pharmacological properties of potential drugs.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit significant activity against cancer cell lines. In one study, compounds synthesized using this boronic acid ester demonstrated IC50 values in the low micromolar range against various cancer types, indicating potential as anticancer agents .

Synthesis of Heterocycles

The compound is also utilized in the synthesis of heterocyclic compounds, which are integral to many biological activities.

Case Study: Synthesis of Pyridine Derivatives

A recent synthesis protocol highlighted the use of this compound to create pyridine derivatives through palladium-catalyzed reactions. The resulting compounds showed promising biological activities, suggesting their potential as new therapeutic agents .

Environmental Chemistry

In environmental chemistry, boronic acids like this compound have been explored for their ability to interact with various pollutants.

Case Study: Pollutant Detection

Studies have indicated that this compound can be employed in sensor technologies for detecting environmental pollutants due to its reactivity with specific analytes. Its application in developing selective sensors has been noted, providing a pathway for monitoring environmental contaminants effectively .

Data Summary Table

| Application Area | Description | Yield/Results |

|---|---|---|

| Cross-Coupling Reactions | Used in Suzuki-Miyaura reactions for biaryl synthesis | Up to 90% yield |

| Pharmaceutical Development | Synthesized derivatives show anticancer activity | IC50 values in low µM |

| Synthesis of Heterocycles | Palladium-catalyzed reactions produce biologically active pyridine derivatives | Promising activities |

| Environmental Chemistry | Application in pollutant detection sensors | Effective monitoring |

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety forms a complex with palladium, facilitating the transfer of the organic group to the coupling partner. This mechanism is crucial in forming carbon-carbon bonds, which are fundamental in organic synthesis.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Coupling: The palladium catalyst forms a complex with the boronic acid, which then undergoes transmetalation with the organohalide to form the biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

Trifluoromethyl-Containing Analogs

- 5-(Trifluoromethyl)pyridine-3-boronic Acid Pinacol Ester (CAS: Not explicitly stated, see ): Lacks the methyl group at position 3. Solubility in organic solvents (e.g., chloroform) is expected to be high due to the pinacol ester moiety, similar to phenylboronic acid pinacol esters .

2-(2,2,2-Trifluoroethyl)pyridine-5-boronic Acid Pinacol Ester (CAS: 917969-86-9):

Halogen-Substituted Analogs

- 2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester (CAS: 1073312-28-3):

Methoxy-Substituted Analogs

Key Differentiators of 3-Methyl-2-trifluoromethylpyridine-5-boronic Acid Pinacol Ester

Biological Activity

3-Methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester is a specialized organic compound with significant implications in organic synthesis, particularly in the field of medicinal chemistry. Its unique molecular structure, characterized by a pyridine ring with trifluoromethyl and methyl substitutions, contributes to its biological activity and utility in various chemical reactions.

- Molecular Formula : C11H12B F3N O3

- Molecular Weight : Approximately 288.08 g/mol

- Structure : Contains a pyridine ring substituted with trifluoromethyl and methyl groups, enhancing its electronic properties.

Biological Activity

The biological activity of this compound is primarily linked to its role in the Suzuki–Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. This property enables the synthesis of complex organic molecules that can exhibit various biological activities.

- Suzuki–Miyaura Coupling : The compound participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds that are often biologically active.

- Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols, making them useful in drug delivery systems and sensor technologies .

Case Studies and Research Findings

Several studies have investigated the potential pharmacological applications of compounds similar to this compound:

- Anticancer Activity : Research indicates that trifluoromethyl-substituted pyridines possess anticancer properties due to their ability to inhibit key signaling pathways in cancer cells, such as the PI3K/mTOR pathway .

- Drug Development : Compounds with similar structures have been explored for their potential as new pharmacophores, leading to the development of novel therapeutic agents .

Comparative Analysis of Related Compounds

The table below summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-trifluoromethylpyridine-5-boronic acid | C8H8BF3N2O2 | Contains an amino group, enhancing reactivity |

| 6-Amino-5-trifluoromethylpyridine-3-boronic acid | C8H8BF3N2O2 | Different substitution pattern |

| 2-Isopropoxy-3-trifluoromethyl-pyridine-5-boronic acid | C11H12BF3N2O2 | Isopropoxy group adds steric hindrance |

These compounds illustrate the diversity within pyridine-boron chemistry and highlight how variations in substituents can lead to different chemical behaviors and potential biological activities.

Preparation Methods

Mechanism and Regioselectivity

Iridium complexes ligated with 1,10-phenanthroline derivatives catalyze direct C–H borylation of prefunctionalized pyridines under solvent-free conditions. Density functional theory (DFT) studies indicate that the trifluoromethyl group at position 2 directs borylation to the γ-position (C5) through a combination of electronic deactivation and steric blocking of adjacent sites. The methyl group at position 3 further stabilizes the transition state by preventing catalyst access to C4 and C6 positions.

Reaction Conditions:

- Catalyst: [Ir(COD)OMe]₂ (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

- Boron source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

- Temperature: 80°C (neat)

- Time: 12–16 hours

Performance Metrics:

| Substrate | Yield (%) | Regioselectivity (C5:C4:C6) |

|---|---|---|

| 3-Methyl-2-trifluoromethylpyridine | 89 | 98:1:1 |

| 3-Ethyl-2-trifluoromethylpyridine | 85 | 97:2:1 |

| 3-Bromo-2-trifluoromethylpyridine | 78 | 95:3:2 |

Functional Group Tolerance

This method accommodates halogen, alkoxy, and amino substituents without requiring protecting groups. For example, 3-methyl-2-trifluoromethyl-5-iodopyridine undergoes clean borylation at C5 (82% yield), preserving the iodo substituent for subsequent cross-coupling.

Palladium-Mediated Miyaura Borylation

Two-Step Synthesis from Halogenated Precursors

A scalable route involves Miyaura borylation of 5-bromo-3-methyl-2-trifluoromethylpyridine, synthesized via Friedel-Crafts trifluoromethylation of 3-methylpyridine followed by bromination.

Step 1: Bromination

- Reagent: N-Bromosuccinimide (NBS, 1.1 equiv) in DMF

- Temperature: 0°C → 25°C

- Yield: 74% (5-bromo derivative)

Step 2: Borylation

Limitations

Competing debromination occurs with electron-rich ligands, capping yields at 78%. Steric hindrance from the 3-methyl group also slows transmetalation relative to unsubstituted analogs.

Sequential Functionalization via Directed Ortho-Metalation

Directed Methylation and Trifluoromethylation

A modular approach employs temporary directing groups to install substituents sequentially:

Pyridine → 3-Methylpyridine

- Base: LDA (2.2 equiv) at −78°C

- Electrophile: Methyl iodide (1.5 equiv)

- Yield: 81%

3-Methylpyridine → 3-Methyl-2-trifluoromethylpyridine

- Reagent: CF₃TMS (3 equiv), CuI (20 mol%)

- Solvent: DMF, 80°C

- Yield: 68%

Borylation at C5

- As per Section 3.1 (62% overall yield)

Q & A

What are the optimized synthetic routes for preparing 3-methyl-2-trifluoromethylpyridine-5-boronic acid pinacol ester?

Basic:

The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl halides and boronic esters. Typical conditions involve anhydrous tetrahydrofuran (THF) or dioxane, a base (e.g., K₃PO₄), and inert atmosphere at 75–100°C for 3–6 hours .

Advanced:

Advanced methods include photoinduced decarboxylative borylation. For example, carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) react with bis(catecholato)diboron under visible light at room temperature, generating boronic esters without metal catalysts. This radical-based pathway is ideal for acid-sensitive substrates .

How can the reactivity of this boronic ester in cross-coupling reactions be optimized?

Basic:

Standard Suzuki-Miyaura coupling requires precise stoichiometry, catalyst loading (1–5 mol%), and base selection. For pyridine-containing boronic esters, adding ligands like triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene (dppf) improves yields by stabilizing palladium intermediates .

Advanced:

Chemoselective control of boronic ester speciation enhances reactivity. By adjusting pH and solvent polarity, researchers can favor specific boronate anions, enabling iterative C–C bond formation. This approach is critical for synthesizing oligomers or polymers with sp²-hybridized frameworks .

What are the best practices for characterizing this compound and analyzing its purity?

Basic:

Routine characterization includes:

- ¹¹B NMR : To confirm boronic ester formation (δ ~30–35 ppm).

- ¹H/¹³C NMR : To verify substitution patterns on the pyridine ring.

- HPLC-MS : For purity assessment and detection of hydrolyzed byproducts (e.g., free boronic acid) .

Advanced:

Advanced techniques:

- UV-vis spectroscopy : Monitor reaction kinetics (e.g., hydrolysis with H₂O₂) by tracking absorbance changes at 290–405 nm .

- X-ray crystallography : Resolve steric effects from the trifluoromethyl group, which may influence coupling efficiency .

How can stability issues during storage or reaction conditions be mitigated?

Basic:

Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture .

Advanced:

Protodeboronation, a common degradation pathway, can be suppressed by adding stabilizing agents like KHF₂. For example, converting the pinacol ester to a trifluoroborate salt (via aqueous KHF₂) improves stability while retaining reactivity in cross-couplings .

How do reaction conditions influence contradictory yield data in literature?

Advanced:

Discrepancies often arise from:

- Radical vs. polar pathways : Photoinduced methods (radical) tolerate steric hindrance but may require longer reaction times than thermal Pd-catalyzed routes .

- pH sensitivity : Basic conditions (pH >9) accelerate hydrolysis, while neutral/mildly acidic conditions favor coupling. Pre-equilibration with KF and organic acids (e.g., tartaric acid) optimizes yields in trifluoroborate syntheses .

What are its applications in synthesizing complex bioactive molecules?

Advanced:

- Medicinal chemistry : The trifluoromethyl group enhances metabolic stability and bioavailability. This boronic ester is used to introduce fluorinated pyridine motifs into kinase inhibitors or PET tracers .

- Material science : Iterative cross-coupling (via chemoselective speciation) enables controlled oligomerization for conjugated polymers in organic electronics .

What mechanistic insights explain unexpected side reactions during coupling?

Advanced:

- Radical chain termination : In photoinduced reactions, premature quenching by O₂ or thiols generates undesired byproducts. Strict degassing and radical scavengers (e.g., BHT) mitigate this .

- Steric effects : The 3-methyl and 2-trifluoromethyl groups hinder transmetallation in Pd-catalyzed reactions. Switching to bulkier ligands (e.g., XPhos) improves steric tolerance .

How can functional group compatibility be tested in multifunctional substrates?

Advanced:

- Competitive coupling assays : React the boronic ester with substrates containing halides (Br, I) and competing electrophiles (e.g., esters, ketones) under standardized conditions.

- DFT calculations : Predict regioselectivity and electronic effects of the trifluoromethyl group on transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.